molecular formula C12H20BClO3Si B1592315 (4-((tert-Butyldimethylsilyl)oxy)-2-chlorophenyl)boronic acid CAS No. 412343-21-6

(4-((tert-Butyldimethylsilyl)oxy)-2-chlorophenyl)boronic acid

Cat. No. B1592315
M. Wt: 286.63 g/mol
InChI Key: KPSMCFBSUNQTHV-UHFFFAOYSA-N
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Description

“(4-((tert-Butyldimethylsilyl)oxy)-2-chlorophenyl)boronic acid” is a chemical compound with the CAS Number 412343-21-6 . It has a molecular weight of 286.63500 and a molecular formula of C12H20BClO3Si .


Molecular Structure Analysis

The molecular structure of this compound includes a boronic acid group, a chlorophenyl group, and a tert-butyldimethylsilyl group attached to an oxygen atom . The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy.


Physical And Chemical Properties Analysis

This compound has a density of 1.1g/cm3 and a boiling point of 351.6ºC at 760 mmHg . The melting point is not available . It also has a flash point of 166.5ºC .

Scientific Research Applications

Boronic Acids in Catalysis

Boronic acids are pivotal in organic synthesis, particularly in catalysis. Their unique ability to form reversible covalent bonds with diols and other functional groups has been exploited in various catalytic processes. For example, boronic acids facilitate electrophilic and nucleophilic activation in organic reactions, enabling transformations such as amide formation from carboxylic acids and amines, cycloadditions, and conjugate additions with unsaturated carboxylic acids (Hall, 2019). This demonstrates the utility of boronic acids in enhancing reaction conditions and atom economy.

Boronic Acids in Sensing Applications

Boronic acids have been extensively used in sensing applications due to their ability to bind with sugars and other biologically relevant molecules. The interaction with diols, in particular, allows for the development of sensors and assays for the detection of saccharides, which is crucial in diabetes research and glycomics (Lacina, Skládal, & James, 2014). This highlights the role of boronic acids in biomedical research and diagnostic development.

Boronic Acids in Material Science

In material science, boronic acids contribute to the creation of dynamic covalent materials, such as hydrogels, which have applications in drug delivery systems, tissue engineering, and responsive materials. The reversible bonding mechanism of boronic acids with polyols or diols facilitates the development of materials that can respond to environmental stimuli, such as pH changes or the presence of specific metabolites (Brooks, Deng, & Sumerlin, 2018).

Boronic Acids in Pharmaceutical Research

Furthermore, boronic acid compounds have shown potential as enzyme inhibitors, therapeutic agents, and in boron neutron capture therapy for cancer treatment. Their structural versatility and reactivity make them suitable for the development of pharmaceutical agents targeting various diseases and conditions (Yang, Gao, & Wang, 2003).

properties

IUPAC Name

[4-[tert-butyl(dimethyl)silyl]oxy-2-chlorophenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20BClO3Si/c1-12(2,3)18(4,5)17-9-6-7-10(13(15)16)11(14)8-9/h6-8,15-16H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPSMCFBSUNQTHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)O[Si](C)(C)C(C)(C)C)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20BClO3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00610820
Record name (4-{[tert-Butyl(dimethyl)silyl]oxy}-2-chlorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00610820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-((tert-Butyldimethylsilyl)oxy)-2-chlorophenyl)boronic acid

CAS RN

412343-21-6
Record name (4-{[tert-Butyl(dimethyl)silyl]oxy}-2-chlorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00610820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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